5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine
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Overview
Description
5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine is a chemical compound with the molecular formula C6H5BrF2N3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine typically involves the reaction of 5-bromo-3-(difluoromethyl)pyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products
The major products formed from the reactions of this compound include various hydrazine derivatives, oxidized compounds, and substituted pyridine derivatives.
Scientific Research Applications
5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine include:
- 5-Bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine
- 3-Bromo-4-(difluoromethyl)pyridin-2-amine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of both bromine and difluoromethyl groups in the pyridine ring makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
[5-bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N3/c7-3-1-4(5(8)9)6(12-10)11-2-3/h1-2,5H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSCOGUGPVVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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